2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a quinazolinone core, a piperidine ring, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acylation of Piperidine: The piperidine ring is acylated using the quinazolinone derivative, typically in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Nicotinonitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound can serve as a probe to study various biological pathways and mechanisms, especially those involving quinazolinone derivatives.
Industrial Applications: It may find use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The piperidine ring may enhance the compound’s binding affinity and specificity, while the nicotinonitrile moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are often used in medicinal chemistry for their pharmacological properties.
Nicotinonitrile derivatives: These compounds are known for their applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its structural features, which confer distinct biological activities and potential therapeutic applications. The integration of the quinazolinone core, piperidine ring, and nicotinonitrile moiety results in a compound with a broad spectrum of activity and versatility in various research fields.
Properties
IUPAC Name |
2-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c22-12-15-4-3-9-23-20(15)29-16-7-10-25(11-8-16)19(27)13-26-14-24-18-6-2-1-5-17(18)21(26)28/h1-6,9,14,16H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHILQXPVDPWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.